molecular formula C29H36O10 B1251013 14'-Hydroxymytoxin B

14'-Hydroxymytoxin B

Cat. No.: B1251013
M. Wt: 544.6 g/mol
InChI Key: NXTLPIJHYLFGEX-VIVBWQMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14'-Hydroxymytoxin B is a macrocyclic trichothecene compound first isolated in 2002 from the fungus Myrothecium roridum . Its structure, characterized by a hydroxyl group at the C-14' position (Fig. 1), was elucidated using spectroscopic methods . This compound exhibits significant cytotoxic activity against primary soft-tissue sarcoma cells, with IC₅₀ values comparable to clinically used chemotherapeutic agents . Trichothecenes, a class of sesquiterpenoid mycotoxins, are known for their diverse biological activities, including antifungal, antiviral, and anticancer properties.

Properties

Molecular Formula

C29H36O10

Molecular Weight

544.6 g/mol

IUPAC Name

(1E,6R,11R,13R,14S,15S,16R,19Z,23S,27R)-27-hydroxy-23-(2-hydroxyacetyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione

InChI

InChI=1S/C29H36O10/c1-17-6-9-27-15-35-24(33)12-18-7-10-36-28(25(18)34,19(31)14-30)8-4-3-5-23(32)39-20-13-22(38-21(27)11-17)29(16-37-29)26(20,27)2/h3,5,11-12,20-22,25,30,34H,4,6-10,13-16H2,1-2H3/b5-3-,18-12+/t20-,21-,22-,25-,26-,27-,28-,29+/m1/s1

InChI Key

NXTLPIJHYLFGEX-VIVBWQMCSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C/4\CCO[C@]([C@@H]4O)(CC/C=C\C(=O)O[C@H]5[C@]3([C@]6(CO6)[C@@H](C5)O2)C)C(=O)CO

Canonical SMILES

CC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(CCC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(=O)CO

Synonyms

14'-hydroxymytoxin B

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Marine-derived trichothecenes (e.g., Myrotoxin B) often exhibit enhanced cytotoxicity due to unique oxidative modifications .
  • Hydroxylation at C-14' in 14'-Hydroxymytoxin B may reduce systemic toxicity compared to C-8 or C-16 hydroxylated analogs .

Cytotoxic Activity and Mechanisms

14'-Hydroxymytoxin B induces apoptosis in sarcoma cells via the PI3K/Akt signaling pathway, a mechanism shared with Myrotoxin B but distinct from Roridin E, which activates caspase-dependent pathways . Comparative studies suggest:

  • Potency : Myrotoxin B (IC₅₀ 0.05 µM) > 14'-Hydroxymytoxin B (IC₅₀ ~0.1 µM) > Roridin E (IC₅₀ 0.2 µM) in sarcoma models .
  • Selectivity : 14'-Hydroxymytoxin B shows preferential activity against mesenchymal-derived tumors, unlike Verrucarin A, which targets epithelial cancers .

Metabolic Pathways and Detoxification

Trichothecenes are metabolized via deacylation, deepoxidylation, and oxidation at C-12/C-13 . However, 14'-Hydroxymytoxin B undergoes rapid hepatic glucuronidation due to its C-14' hydroxyl group, enhancing renal excretion and reducing accumulation in non-target tissues . In contrast, non-hydroxylated analogs like T-2 toxin accumulate in the liver, contributing to hepatotoxicity .

Research Findings and Clinical Implications

  • Antitumor Potential: 14'-Hydroxymytoxin B’s unique metabolism profile minimizes hepatotoxicity, a major advantage over other trichothecenes .
  • Synthetic Analogs : Modifications at C-14' have yielded derivatives with improved therapeutic indices in preclinical models .
  • Limitations : Low oral bioavailability and neurotoxicity at high doses remain challenges for clinical translation .

Q & A

Q. Table 1: Key Characterization Techniques for 14'-Hydroxymytoxin B

Technique Application Critical Parameters
NMR (¹H/¹³C)Structural elucidationSolvent suppression, coupling constants
HRMSMolecular formula confirmationMass accuracy < 5 ppm
HPLC-PDAPurity assessmentColumn type, gradient elution program

Q. Table 2: Common Pitfalls in Cytotoxicity Assays

Issue Solution Evidence Source
Non-linear dose-responseUse logarithmic scaling for IC₅₀ calculation
Contaminant interferencePre-purify compounds via preparative HPLC
Cell line driftAuthenticate cells via STR profiling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
14'-Hydroxymytoxin B
Reactant of Route 2
14'-Hydroxymytoxin B

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